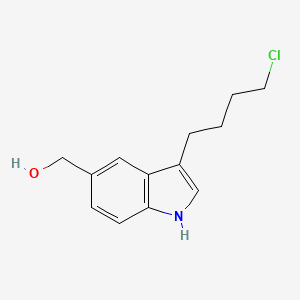
3-(4-Chlorobutyl)-1H-indole-5-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorobutyl)-1H-indole-5-methanol is a chemical compound that belongs to the indole family Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals
Méthodes De Préparation
The synthesis of 3-(4-Chlorobutyl)-1H-indole-5-methanol typically involves several steps. One common method starts with the preparation of 5-cyanoindole, which is then subjected to a Friedel-Crafts acylation reaction using 4-chlorobutyryl chloride under the catalysis of Lewis acids. The resulting 3-(4-chlorobutyryl)-5-cyanoindole is then reduced to form the desired product . This method is advantageous due to its simplicity, cost-effectiveness, and high yield, making it suitable for industrial production.
Analyse Des Réactions Chimiques
3-(4-Chlorobutyl)-1H-indole-5-methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, converting the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorobutyl group, where nucleophiles like amines or thiols replace the chlorine atom, forming new derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the formation of alcohols and carboxylic acids.
Applications De Recherche Scientifique
3-(4-Chlorobutyl)-1H-indole-5-methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of drugs targeting specific receptors or enzymes.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(4-Chlorobutyl)-1H-indole-5-methanol involves its interaction with molecular targets such as enzymes or receptors. The chlorobutyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The indole ring structure allows for interactions with various biological pathways, influencing processes like cell signaling and metabolism .
Comparaison Avec Des Composés Similaires
3-(4-Chlorobutyl)-1H-indole-5-methanol can be compared with other indole derivatives, such as:
3-(4-Chlorobutyl)-1H-indole-5-carbonitrile: This compound has a similar structure but features a cyano group instead of a methanol group, which can alter its reactivity and applications.
5-Chloroindole: This simpler indole derivative lacks the butyl group, making it less versatile in terms of chemical modifications.
Indole-3-acetic acid: A naturally occurring indole derivative that plays a crucial role in plant growth and development.
Propriétés
Numéro CAS |
143612-81-1 |
|---|---|
Formule moléculaire |
C13H16ClNO |
Poids moléculaire |
237.72 g/mol |
Nom IUPAC |
[3-(4-chlorobutyl)-1H-indol-5-yl]methanol |
InChI |
InChI=1S/C13H16ClNO/c14-6-2-1-3-11-8-15-13-5-4-10(9-16)7-12(11)13/h4-5,7-8,15-16H,1-3,6,9H2 |
Clé InChI |
ZLCXRFVIWZPULV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1CO)C(=CN2)CCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(4-Bromophenyl)methyl]pyridin-1-ium perchlorate](/img/structure/B14135768.png)

![6-(3-Bromo-4-fluorophenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14135775.png)
![1-[5-(3-Aminobutyl)thiophen-2-yl]ethan-1-one](/img/structure/B14135782.png)
![N-(5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B14135793.png)






![N-[2-[4-[(2-chlorophenyl)methyl]-2,2-dimethyloxan-4-yl]ethyl]-1-thiophen-2-ylethanamine](/img/structure/B14135828.png)
